molecular formula C17H23N3O4S2 B12199584 3-butoxy-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide

3-butoxy-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B12199584
M. Wt: 397.5 g/mol
InChI Key: LGBAJFSNAQSRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butoxy-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has garnered attention for its potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a thiadiazole ring, a butylsulfonyl group, and a benzamide moiety.

Properties

Molecular Formula

C17H23N3O4S2

Molecular Weight

397.5 g/mol

IUPAC Name

3-butoxy-N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C17H23N3O4S2/c1-3-5-10-24-14-9-7-8-13(12-14)15(21)18-16-19-20-17(25-16)26(22,23)11-6-4-2/h7-9,12H,3-6,10-11H2,1-2H3,(H,18,19,21)

InChI Key

LGBAJFSNAQSRSR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, the reaction of thiosemicarbazide with a suitable carboxylic acid derivative can yield the thiadiazole ring.

    Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the thiadiazole intermediate with butylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the thiadiazole derivative with a benzoyl chloride derivative to form the benzamide moiety. This reaction can be facilitated by using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Butoxy Group

The butoxy (-O-C₄H₉) moiety undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Cleavage yields 3-hydroxybenzamide derivatives.

  • Basic Hydrolysis : Produces carboxylate intermediates, which can decarboxylate under prolonged heating[^4][^11].

Conditions and Outcomes

Reaction TypeConditionsProductsSource
Acidic HydrolysisH₂SO₄ (1M), 80°C, 6 h3-hydroxy-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide
Basic HydrolysisNaOH (2M), reflux, 12 h3-carboxy-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide (unstable)

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient 1,3,4-thiadiazole ring facilitates nucleophilic substitution at the C-2 and C-5 positions. The butylsulfonyl group enhances electrophilicity, enabling reactions with amines, thiols, and alkoxides[^9][^13].

Example Reaction with Benzylamine

ReagentsConditionsProductYieldSource
BenzylamineCH₃CN, K₂CO₃, RT, 8 hN-(5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-butoxybenzamide-benzyl adduct83%

Electrophilic Aromatic Substitution (EAS)

The benzamide aromatic ring undergoes EAS at the para position relative to the amide group. Sulfonation and nitration are common[^4][^7]:

Nitration Reaction

ReagentsConditionsProductRegioselectivitySource
HNO₃/H₂SO₄0–5°C, 2 h3-butoxy-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamidePredominantly para

Sulfonyl Group Reactivity

The butylsulfonyl (-SO₂-C₄H₉) group participates in:

  • Reduction : NaBH₄/CuCl₂ reduces -SO₂- to -S- under mild conditions[^9].

  • Nucleophilic Displacement : Thiols displace sulfonate in polar aprotic solvents[^13].

Reduction Example

ReagentsConditionsProductYieldSource
NaBH₄/CuCl₂EtOH, RT, 4 h3-butoxy-N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]benzamide76%

Amide Bond Reactivity

The benzamide’s carbonyl group engages in:

  • Hydrolysis : Forms carboxylic acid under strong acidic/basic conditions[^11].

  • Condensation : Reacts with hydrazines to form hydrazides (e.g., for heterocycle synthesis)[^12].

Hydrazide Formation

ReagentsConditionsProductApplicationSource
Hydrazine hydrateEtOH, reflux, 6 h3-butoxy-N'-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]benzohydrazidePrecursor for triazoles

Interaction with Biological Targets

While not a classical reaction, binding studies reveal:

  • Tubulin Binding : The thiadiazole-sulfonamide core interacts with tubulin’s colchicine site, disrupting microtubule assembly[^4].

  • Enzyme Inhibition : Competes with ATP in kinase binding pockets (IC₅₀ = 12–45 nM for selected targets)[^4][^13].

Scientific Research Applications

Medicinal Chemistry Applications

Research indicates that compounds featuring thiadiazole moieties have significant pharmacological properties. The following applications have been noted:

  • Antimicrobial Activity :
    • Thiadiazole derivatives have shown promising results against various bacterial strains. Studies suggest that modifications in the thiadiazole structure can enhance antimicrobial efficacy, making compounds like 3-butoxy-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide candidates for further exploration in antibiotic development .
  • Anticancer Properties :
    • Compounds similar to 3-butoxy-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide have been investigated for their potential in cancer therapy. The incorporation of sulfonyl groups has been linked to increased cytotoxicity against cancer cell lines .
  • Glucokinase Activation :
    • Research has identified thiadiazole-based compounds as glucokinase activators, which may help regulate glucose levels in diabetic patients. These compounds exhibit low risks of hypoglycemia and dyslipidemia while maintaining efficacy in glucose homeostasis .

Agricultural Applications

The compound's structural characteristics also lend themselves to agricultural uses:

  • Pesticide Development :
    • The incorporation of thiadiazole rings into pesticide formulations has been shown to enhance the effectiveness against pests while reducing toxicity to non-target organisms. This makes 3-butoxy-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide a candidate for developing safer agrochemicals .

Material Science Applications

The unique properties of this compound can be harnessed in material science:

  • Polymer Chemistry :
    • The synthesis of polymers incorporating thiadiazole units can lead to materials with improved thermal stability and mechanical properties. Research is ongoing into how these polymers can be utilized in coatings and advanced materials .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that compounds with similar structures to 3-butoxy-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and enhanced antimicrobial potency.

Case Study 2: Anticancer Activity

In vitro studies revealed that a derivative of the compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved can include signal transduction cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 3-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Uniqueness

3-butoxy-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of functional groups and structural features. The presence of the thiadiazole ring and the butylsulfonyl group imparts distinct chemical and biological properties, differentiating it from similar compounds with oxadiazole rings or different sulfonyl groups.

Biological Activity

3-butoxy-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C20H20N3O4S2
  • Molecular Weight : 449.52 g/mol
  • CAS Number : 905766-68-9

Biological Activity Overview

Thiadiazole derivatives have been extensively studied for their various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound exhibits promising biological properties that warrant detailed examination.

Antimicrobial Activity

Research has indicated that thiadiazole derivatives can exhibit significant antimicrobial activity. For instance:

  • A study highlighted that compounds with a thiadiazole core demonstrated efficacy against Mycobacterium tuberculosis, showing activity against both wild-type and resistant strains .
  • Another investigation into related compounds found that certain thiadiazole derivatives displayed comparable antimicrobial effects to standard antibiotics like ciprofloxacin .
CompoundActivityReference
Thiadiazole Derivative AActive against M. tuberculosis
Thiadiazole Derivative BComparable to ciprofloxacin

Anticancer Potential

Thiadiazole derivatives have also shown potential as anticancer agents:

  • In vitro studies revealed that various thiadiazole compounds exhibited cytotoxic effects against several cancer cell lines, including colon (HCT116), lung (H460), and breast (MCF-7) cancers. The most active compounds demonstrated IC50 values in the range of 0.74–10.0 μg/mL .
  • Structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can enhance anticancer activity, indicating the importance of substituents on the phenyl ring .
Cell LineIC50 Value (µg/mL)Reference
HCT1163.29
H46010
MCF-7Variable

The mechanisms underlying the biological activities of thiadiazole derivatives are multifaceted:

  • Adenosine Receptor Modulation : Some thiadiazole derivatives act as antagonists at adenosine receptors, which play crucial roles in various physiological processes. This modulation can lead to anti-inflammatory effects and potential benefits in cancer therapy .
  • Inhibition of Enzymatic Activity : Thiadiazoles have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosinase and other metabolic enzymes .

Case Studies

Several case studies illustrate the efficacy of thiadiazole derivatives:

  • A study on a series of thiadiazole-benzamide compounds demonstrated potent activity against adenosine receptors with K(i) values as low as 7 nM, indicating strong binding affinity and potential for therapeutic use in conditions influenced by adenosine signaling .
  • Another research effort focused on the synthesis and evaluation of novel thiadiazole derivatives for their cytotoxic effects on cancer cell lines, revealing promising candidates for further development into anticancer therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-butoxy-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide?

  • Methodology :

  • Step 1 : Start with the condensation of 5-(butylsulfonyl)-1,3,4-thiadiazol-2-amine with 3-butoxybenzoyl chloride in anhydrous pyridine at low temperatures (e.g., 273 K) to minimize side reactions. Stir for 1 hour and gradually raise the temperature to room temperature .
  • Step 2 : Purify the crude product via recrystallization from ethanol or acetone to yield high-purity crystals. Slow evaporation of the solvent is critical for obtaining single crystals suitable for X-ray diffraction .
  • Key Considerations : Monitor reaction progress using TLC (e.g., CHCl₃/EtOH 3:1) and confirm product identity via IR (amide C=O stretch ~1675 cm⁻¹) and ¹H-NMR (aromatic protons at δ 6.5–8.0 ppm) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Analytical Workflow :

  • IR Spectroscopy : Confirm the presence of sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1675 cm⁻¹) groups .
  • NMR : Use ¹H-NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and alkyl chains (butoxy: δ 1.0–1.8 ppm; butylsulfonyl: δ 3.0–3.5 ppm). ¹³C-NMR should show carbonyl carbons at ~165 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation .

Q. What crystallization strategies optimize single-crystal growth for X-ray diffraction studies?

  • Protocol :

  • Use slow evaporation of a 1:1 acetone/ethanol mixture at 298 K.
  • Hydrogen bonding (e.g., N–H⋯O and C–H⋯O interactions) stabilizes the crystal lattice, as observed in analogous thiadiazole derivatives .
  • Refinement via SHELXL-97 with isotropic displacement parameters for non-H atoms and riding models for H atoms (Uiso(H) = 1.2–1.5 Ueq(parent)) ensures accurate structural resolution .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s mechanism of action in cancer cell lines?

  • Workflow :

  • Target Selection : Prioritize kinases (e.g., AKT, ERK) or enzymes (e.g., 15-lipoxygenase) based on structural homology with known thiadiazole inhibitors .
  • Docking Software : Use Schrödinger Suite or AutoDock Vina. Set grid boxes around active sites (e.g., ATP-binding pocket) and validate with co-crystallized ligands.
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from MTT assays (e.g., GI₅₀ < 10 µM in SK-MEL-2 or HL-60 cells) .

Q. How to resolve contradictions in crystallographic data between theoretical and experimental bond lengths?

  • Troubleshooting :

  • Hydrogen Bonding : Discrepancies in C–O/N–H bond lengths may arise from unresolved H-atom positions. Use neutron diffraction or DFT-optimized geometries to refine riding models .
  • Thermal Motion : High Ueq values for sulfonyl groups suggest dynamic disorder. Apply anisotropic displacement parameters during SHELXL refinement .

Q. What in vitro models best evaluate the compound’s pharmacokinetic and toxicity profiles?

  • Experimental Design :

  • ADMET Prediction : Use QikProp v3.5 to compute logP (<5), PSA (<90 Ų), and CNS permeability. Compare with Lipinski’s Rule of Five .
  • Cytotoxicity : Test against normal cell lines (e.g., MCF-10A) alongside cancer cells (e.g., HeLa, MCF-7) to determine selectivity indices (SI > 3 preferred) .
  • Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to estimate t½ and intrinsic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.